molecular formula C10H13N3O5 B2513570 N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid CAS No. 303134-31-8

N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid

Cat. No. B2513570
CAS RN: 303134-31-8
M. Wt: 255.23
InChI Key: YZOQTINITZAKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid (DMS) is an amino acid derivative that is widely used in scientific research. It has a wide range of applications in biochemistry and physiology, including in the synthesis of peptides, proteins, and other compounds. DMS is also used in the study of enzyme activities, gene expression, and other biochemical and physiological processes.

Scientific Research Applications

  • Fluorescence Binding Studies : N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid derivatives have been synthesized and investigated for their fluorescence binding properties with bovine serum albumin (BSA). This research helps in understanding the interactions between such compounds and proteins, which is crucial in fields like biochemistry and pharmaceuticals (Meng et al., 2012).

  • Chemical Synthesis and Cyclization : The compound has been involved in chemical reactions leading to the synthesis of various derivatives, such as pyrimidinepropanoic acid. Such synthetic pathways are essential for the development of new chemical entities with potential applications in medicinal chemistry (Sato et al., 1983).

  • Copper(II) Complex Formation : N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid has been used in creating complexes with copper(II) ions. The study of such complexes, including their synthesis, structural, and spectroscopic analysis, is significant in inorganic chemistry, potentially leading to applications in catalysis and materials science (Lazarou et al., 2010).

  • Biological Activity Analysis : Pyrimidine derivatives, including those related to N-(2,6-Dimethoxy-pyrimidin-4-yl)-succinamic acid, have been synthesized and evaluated for a range of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory. These studies are crucial in drug discovery and development (Rani et al., 2012).

  • Inhibitor Synthesis for Therapeutic Applications : The compound has been part of the synthesis of inhibitors targeting enzymes like dihydrofolate reductase and thymidylate synthase, indicating its potential in the development of treatments for diseases like cancer and infectious diseases (Gangjee et al., 2005).

properties

IUPAC Name

4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-17-8-5-6(12-10(13-8)18-2)11-7(14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQTINITZAKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.